molecular formula C12H6NNaO4 B041640 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt CAS No. 62758-13-8

3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt

Cat. No. B041640
CAS RN: 62758-13-8
M. Wt: 251.17 g/mol
InChI Key: IVGPGQSSDLDOLH-UHFFFAOYSA-M
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Description

“3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt” is also known as Resazurin sodium salt .


Molecular Structure Analysis

The empirical formula of “3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt” is C12H6NNaO4 . Its molecular weight is 251.17 . The SMILES string representation of the molecule is [Na+]. [O-]c1ccc2c (OC3=CC (=O)C=CC3= [N+]2 [O-])c1 .


Physical And Chemical Properties Analysis

The compound appears as a dark brown-purple to black-purple crystal or powder . It is soluble in water . The compound has a maximum absorption wavelength (λmax) of 600 nm .

Scientific Research Applications

Cell Viability and Cytotoxicity Assays

Resazurin sodium salt is widely used in cell biology, microbiology, and drug development for assessing cell viability . It is a cornerstone of the Alamar Blue assay, where it serves as a redox indicator. Living cells reduce resazurin to resorufin, a highly fluorescent pink compound, allowing researchers to estimate viable cell numbers based on fluorescence intensity . This assay is crucial for screening potential drug candidates and assessing pharmaceutical and chemical toxicity .

Metabolic Activity Measurement

The compound’s ability to act as a redox indicator also makes it suitable for measuring the metabolic activity of cells. The conversion of resazurin to resorufin correlates with the metabolic activity of the cell population, providing insights into cell health and proliferation .

Microbial Physiology Analysis

Resazurin sodium salt is used to analyze the physiological status of marine bacteria, such as Photobacterium phosphoreum ANT-2200 . It serves as an indicator of reducing capacity, which is essential for understanding microbial metabolism and physiology under various conditions.

Sperm Viability Testing

In veterinary science, resazurin sodium salt is applied to determine the number of motile sperm in sheep semen. Its reduction to resorufin indicates the presence of metabolically active sperm cells, thus serving as a measure of semen quality .

Lactate Dehydrogenase Assay

Resazurin sodium salt is used in assays to measure the activity of lactate dehydrogenase (LDH), an important enzyme in the glycolytic pathway. The reduction of resazurin in the presence of LDH activity provides a quantitative measure of the enzyme’s presence in biological samples .

High-Throughput Screening

Due to its fluorogenic properties, resazurin sodium salt is employed in high-throughput screening applications. It is used as an oxidation-reduction indicator in various cells, including bacteria, yeast, and eukaryotes, by flow cytometry, fluorescence microscopy, and high-throughput screening platforms .

Mechanism of Action

Target of Action

Resazurin sodium salt, also known as Resazurin sodium or 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt or Diazoresorcinol (sodium), is primarily targeted at metabolically active cells . It is used in microbiological, cellular, and enzymatic assays .

Mode of Action

Resazurin sodium salt is a redox-sensitive dye that is weakly fluorescent, nontoxic, and cell-permeable . When cells are treated with resazurin, it is internalized by cells and metabolically reduced in the cytoplasm of living cells by cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes . This reduction process produces resorufin, a highly fluorescent pink compound .

Biochemical Pathways

The biochemical pathway involved in the action of Resazurin sodium salt is the reduction of the dye by aerobic respiration of metabolically active cells . This reduction process changes the dye from its oxidized form (blue) to a fluorescent intermediate (red) .

Pharmacokinetics

The pharmacokinetics of Resazurin sodium salt primarily involve its reduction in the cytoplasm of living cells . The resulting fluorescence intensity provides a reliable estimate of viable cell numbers . .

Result of Action

The result of the action of Resazurin sodium salt is the production of resorufin, a highly fluorescent pink compound . The fluorescence intensity of resorufin provides a reliable estimate of viable cell numbers, making it a useful indicator of cell viability .

Action Environment

The action of Resazurin sodium salt is influenced by the redox potential of the culture medium . The dye is sensitive to light, and it should be stored protected from light at 2–8 °C for up to 12 months . The dye is also sensitive to pH changes, with a blue to purple color above pH 6.5 and an orange color below pH 3.8 .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

sodium;10-oxido-7-oxophenoxazin-10-ium-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO4.Na/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16;/h1-6,14H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGPGQSSDLDOLH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green odorless powder; [Alfa Aesar MSDS]
Record name Resazurin sodium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt

CAS RN

62758-13-8
Record name 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt (1:1)
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Record name 7-sodiooxy-3H-phenoxazin-3-one 10-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM RESAZURIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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